L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-
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Overview
Description
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- is a synthetic peptide composed of five amino acids: L-histidine, L-serine, L-proline, L-arginine, and another L-histidine. This compound is part of a class of peptides known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of histidyl radicals, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, the arginine residue may interact with nitric oxide synthase, influencing nitric oxide production and vascular function.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: Similar structure but with lysine instead of the second histidine.
L-Histidine, L-histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-: Contains additional amino acids like alanine, isoleucine, and tyrosine.
Uniqueness
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl- is unique due to its specific sequence and the presence of two histidine residues, which may confer distinct biochemical properties and interactions compared to other peptides.
This detailed article provides a comprehensive overview of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
872617-50-0 |
---|---|
Molecular Formula |
C26H40N12O7 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H40N12O7/c27-16(11-39)24(43)38-6-2-4-20(38)23(42)35-17(3-1-5-32-26(28)29)21(40)36-18(7-14-9-30-12-33-14)22(41)37-19(25(44)45)8-15-10-31-13-34-15/h9-10,12-13,16-20,39H,1-8,11,27H2,(H,30,33)(H,31,34)(H,35,42)(H,36,40)(H,37,41)(H,44,45)(H4,28,29,32)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
SYWJBKRPGPNLQC-HVTWWXFQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O |
Origin of Product |
United States |
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